![molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2](/img/structure/B3136278.png)
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Overview
Description
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound extracted from patent WO2002030860A2, compound example II-9 . It can be used for the research of cardiovascular diseases, dysproteinemias, dyslipidemias, and glucose metabolism disorders .
Synthesis Analysis
The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves the use of Tosylmethyl isocyanide and ethyl-2,2-dimethyl-7-bromoheptanoate .Molecular Structure Analysis
The molecular formula of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is C19H34O5 .Physical And Chemical Properties Analysis
The molecular weight of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is 342.5 g/mol . It has a density of 1.042±0.06 g/cm3 . The boiling point is predicted to be 524.0±35.0℃ . The melting point is 82 – 83℃ .Scientific Research Applications
- TMOPDA has been investigated for its potential cardiovascular benefits. Researchers have explored its effects on blood vessels, endothelial function, and blood pressure regulation. Some studies suggest that TMOPDA may have vasodilatory properties, which could contribute to improved blood flow and reduced risk of cardiovascular events .
- Dyslipidemias refer to abnormal lipid levels in the blood, often characterized by elevated cholesterol or triglycerides. TMOPDA has been studied for its impact on lipid metabolism. It may modulate lipid synthesis, transport, and clearance pathways, making it a candidate for managing dyslipidemia-related conditions .
- Dysproteinemias involve abnormal protein levels or structures. TMOPDA’s effects on protein homeostasis have attracted attention. Researchers explore whether it influences protein folding, aggregation, or degradation pathways. Understanding these mechanisms could lead to therapeutic applications in protein-related disorders .
- TMOPDA’s influence on glucose metabolism has been investigated. It may affect insulin sensitivity, glucose uptake, or glycogen synthesis. Researchers aim to uncover its potential role in managing conditions like diabetes or metabolic syndrome .
- TMOPDA exhibits antioxidant activity by scavenging free radicals. Its chemical structure allows it to neutralize reactive oxygen species, potentially protecting cells from oxidative damage. Researchers explore its use in preventing oxidative stress-related diseases .
- Some studies suggest that TMOPDA may have neuroprotective effects. It could enhance neuronal survival, reduce inflammation, or modulate neurotransmitter systems. Investigating its potential in neurodegenerative disorders is an ongoing area of research .
Cardiovascular Diseases
Dyslipidemias
Dysproteinemias
Glucose Metabolism Disorders
Antioxidant Properties
Neuroprotection
1MedChemExpress - 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Mechanism of Action
Target of Action
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound It’s known to be used for the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
Mode of Action
It’s known that it can favorably alter lipid disorders in relation to obesity , which suggests it may interact with lipid metabolism pathways.
Result of Action
It’s known to be used in the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders , suggesting it may have effects on these conditions.
properties
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
CAS RN |
413624-71-2 | |
Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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